molecular formula C19H17NO B15064703 (E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine CAS No. 648424-31-1

(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine

Cat. No.: B15064703
CAS No.: 648424-31-1
M. Wt: 275.3 g/mol
InChI Key: GTWDOFHQVONEBH-UHFFFAOYSA-N
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Description

(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine is a Schiff base characterized by a methoxy-substituted benzyl group attached to the imine nitrogen and a naphthalen-2-yl moiety at the aldehyde-derived position. The compound exhibits a C=N bond length of 1.292 (2) Å, slightly longer than some analogues due to the electron-donating methoxy group, which may reduce conjugation . Its synthesis typically involves condensation of 2-naphthaldehyde with 4-methoxybenzylamine under acidic conditions, followed by purification via recrystallization or chromatography .

Properties

CAS No.

648424-31-1

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-naphthalen-2-ylmethanimine

InChI

InChI=1S/C19H17NO/c1-21-19-10-7-15(8-11-19)13-20-14-16-6-9-17-4-2-3-5-18(17)12-16/h2-12,14H,13H2,1H3

InChI Key

GTWDOFHQVONEBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-N-(naphthalen-2-ylmethylene)methanamine typically involves the condensation of 4-methoxybenzaldehyde with 2-naphthylamine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-N-(naphthalen-2-ylmethylene)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methoxyphenyl)-N-(naphthalen-2-ylmethylene)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-N-(naphthalen-2-ylmethylene)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Comparisons

C=N Bond Length and Substituent Effects
  • (E)-1-(Naphthalen-2-yl)-N-(naphthalen-1-ylmethyl)methanimine : Shorter C=N bond (1.2650 Å) due to extended conjugation between naphthalene systems .
  • L1, L2, L3 Schiff Bases : Substituents like mesityl (L1) and diisopropylphenyl (L3) introduce steric hindrance, reducing planarity and altering electronic properties .
Substituent Impact on Reactivity
  • Electron-donating groups (e.g., methoxy) : Enhance stability of the imine via resonance but may reduce electrophilicity at the C=N bond .
  • Electron-withdrawing groups (e.g., trifluoromethyl in 1i) : Increase electrophilicity, improving reactivity in hydroboration and cycloaddition reactions .

Functional Comparisons

Chemical Reactivity
  • Hydroboration : The target compound’s methoxy group may slow hydroboration compared to electron-deficient imines (e.g., trifluoromethyl-substituted 1i), which react efficiently at room temperature .
  • Rearrangement : Analogues like (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine undergo imine–imine rearrangement under basic conditions, driven by thermodynamic stabilization .

Biological Activity

The compound (E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine, also referred to as N-(4-methoxybenzyl)-N'-naphthalen-2-ylmethanimine, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NC_{18}H_{19}N with a molecular weight of approximately 265.35 g/mol. The compound consists of a methoxy group attached to a phenyl ring and a naphthalene moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Antitumor Activity
Several studies have demonstrated the cytotoxic effects of similar methoxy-substituted compounds on cancer cell lines. For instance, compounds with naphthalene and methoxy groups have shown promising results in inhibiting tumor growth, with IC50 values indicating significant potency against specific cancer types.

2. Antimicrobial Properties
The presence of the methoxy group is often associated with enhanced antimicrobial activity. Compounds structurally similar to this compound have been evaluated for their effectiveness against various bacterial strains, suggesting a potential role as antimicrobial agents.

3. Neuropharmacological Effects
Some derivatives of this compound have been investigated for their action on serotonin receptors, particularly the 5-HT2C receptor. These studies suggest that modifications in the structure can lead to selective agonistic activity, which may be beneficial in treating mood disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Methoxy GroupEnhances solubility and bioavailability
Naphthalene MoietyIncreases interaction with biological targets
Substituent PositioningCritical for receptor selectivity

Research indicates that variations in the position of the methoxy group on the phenyl ring significantly influence the compound's binding affinity to target receptors.

Case Studies

Case Study 1: Antitumor Evaluation
A study conducted by researchers at MDPI evaluated several naphthalene-based compounds for their anticancer properties. The results indicated that compounds with similar structures to this compound exhibited IC50 values below 10 µM against various cancer cell lines, demonstrating significant antitumor potential.

Case Study 2: Neuropharmacological Screening
In another investigation focusing on serotonin receptor activity, derivatives of this compound were tested for their agonistic effects on the 5-HT2C receptor. The findings suggested that certain analogs displayed selective activation without significant side effects related to β-arrestin recruitment, indicating potential therapeutic applications in psychiatric disorders.

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